molecular formula C15H24BNO2 B7897612 2-Tert-butyl-pyridine-5-boronic acid pinacol ester

2-Tert-butyl-pyridine-5-boronic acid pinacol ester

Cat. No.: B7897612
M. Wt: 261.17 g/mol
InChI Key: LXORPDKZCWAYIC-UHFFFAOYSA-N
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Description

2-Tert-butyl-pyridine-5-boronic acid pinacol ester is an organoboron compound that features a boronic acid ester functional group attached to a pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-pyridine-5-boronic acid pinacol ester typically involves the borylation of a pyridine derivative. One common method includes the reaction of 2-tert-butyl-pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is carried out under an inert atmosphere, often using argon or nitrogen, and at elevated temperatures to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Scientific Research Applications

Mechanism of Action

The mechanism of action for 2-Tert-butyl-pyridine-5-boronic acid pinacol ester in Suzuki–Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-pyridine-5-boronic acid pinacol ester is unique due to its tert-butyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of sterically demanding molecules.

Biological Activity

2-Tert-butyl-pyridine-5-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis. This compound is characterized by the presence of a tert-butyl group on the pyridine ring and a pinacol ester functional group, which contributes to its unique reactivity profile.

  • Molecular Formula : C13H19BNO2
  • Molecular Weight : 261.17 g/mol

The structure of this compound allows for various interactions with biological targets, making it a subject of interest in drug discovery and development.

Case Study 1: Inhibition of SARS-CoV-2 Mpro

A study evaluated the binding affinity of various boronic acids to the Mpro enzyme of SARS-CoV-2. Compounds similar to this compound were tested for their ability to inhibit enzyme activity at concentrations ranging from 20 μM to 100 μM. The results indicated that while some derivatives showed significant inhibition, the presence of bulky groups like tert-butyl could influence binding efficiency negatively due to steric hindrance .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of boronic acids against Pseudomonas aeruginosa and Acinetobacter baumannii. Compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) below 0.125 mg/dm³, indicating strong antimicrobial potential. The unique substitution pattern of this compound may similarly enhance its bioactivity against these pathogens .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and activities of related compounds:

Compound NameMolecular FormulaNotable FeaturesBiological Activity
This compound C13H19BNO2Tert-butyl group enhances lipophilicityPotential enzyme inhibitor
Bortezomib C19H25BN4O4FDA-approved for multiple myeloma treatmentProteasome inhibitor
3-(Tert-butyl)pyridine-4-boronic acid pinacol ester C13H19BNO2Different substitution patternAnticancer properties
5-(Dimethylamino)pyridine-2-boronic acid pinacol ester C13H18BNO3Contains dimethylamino groupAntiviral activity

Properties

IUPAC Name

2-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO2/c1-13(2,3)12-9-8-11(10-17-12)16-18-14(4,5)15(6,7)19-16/h8-10H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXORPDKZCWAYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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